molecular formula C23H21F3N2O3S B11239690 2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11239690
M. Wt: 462.5 g/mol
InChI Key: KKPDORMQGJQHPR-UHFFFAOYSA-N
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Description

2-(5-METHOXY-2-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHOXY-2-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using a methylating agent such as methyl iodide in the presence of a base.

    Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction where a thiol reacts with a suitable leaving group.

    Formation of the amide bond: This step involves the reaction of an amine with an acyl chloride or an anhydride to form the amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-METHOXY-2-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the dihydropyridine ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-METHOXY-2-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-5-METHYLPHENOL: Shares the methoxy and methyl groups but lacks the complex dihydropyridine and amide structures.

    4-METHYLPHENYL SULFANYL DERIVATIVES: Similar in having the sulfanyl group but differ in the rest of the molecular structure.

Uniqueness

2-(5-METHOXY-2-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21F3N2O3S

Molecular Weight

462.5 g/mol

IUPAC Name

2-[5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H21F3N2O3S/c1-15-6-8-19(9-7-15)32-14-18-11-20(29)21(31-2)12-28(18)13-22(30)27-17-5-3-4-16(10-17)23(24,25)26/h3-12H,13-14H2,1-2H3,(H,27,30)

InChI Key

KKPDORMQGJQHPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC

Origin of Product

United States

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